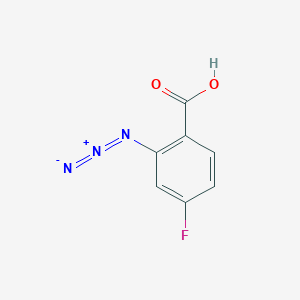

2-Azido-4-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azido-4-fluorobenzoic acid is an organic compound that belongs to the class of azido-substituted benzoic acids It is characterized by the presence of an azido group (-N₃) and a fluorine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 4-fluorobenzoic acid is treated with sodium azide (NaN₃) under appropriate conditions to replace a leaving group with the azido group .

Industrial Production Methods: While specific industrial production methods for 2-Azido-4-fluorobenzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Azido-4-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) is commonly used for introducing the azido group.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is used for reducing the azido group to an amine.

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Bioactive Compounds

2-Azido-4-fluorobenzoic acid serves as a versatile building block in the synthesis of various bioactive molecules. Its azide functional group allows for the application of "Click Chemistry," a powerful tool for synthesizing complex molecules efficiently. For instance, it has been used in the synthesis of heterocycles and aza-derivatives, which are crucial in drug development .

Case Study: Antiviral Agents

In a study focused on developing antiviral agents against respiratory syncytial virus (RSV), derivatives of this compound were synthesized and evaluated for their biological activity. The results indicated that certain derivatives exhibited significant antiviral effects, highlighting the potential of azido compounds in therapeutic applications .

Chemical Biology

RNA Modification

The incorporation of 2-azido groups into ribonucleic acids (RNA) has been explored to enhance the properties of RNA molecules for various applications. For example, modified RNA with 2-azido nucleosides demonstrated improved stability and reactivity, allowing for site-specific labeling and bioorthogonal reactions, which are essential for tracking RNA in biological systems .

Case Study: Fluorescent Probes

Research has shown that azido modifications can be utilized to create selective fluorescent probes. These probes can be employed in live-cell imaging to study RNA dynamics and interactions within cells, showcasing the utility of this compound in advancing chemical biology techniques .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its role in synthesizing conducting polymers and modifying polymer surfaces through light-induced activation. The azide functional group can undergo photochemical reactions that enable the development of smart materials with tunable properties .

Case Study: Conducting Polymers

The use of this compound in the production of conducting polymers has been documented, where it acts as a precursor for synthesizing polymer networks with enhanced electrical conductivity. This application is particularly relevant in developing electronic devices and sensors .

Organic Synthesis

Intermediates in Synthesis

As an intermediate, this compound is valuable in various synthetic pathways. It has been employed to synthesize isocyanates and amidines through Ugi-type reactions, demonstrating its versatility as a synthetic building block .

Data Table: Yield Comparisons in Organic Synthesis

Wirkmechanismus

The mechanism of action of 2-Azido-4-fluorobenzoic acid primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper (Cu) or other transition metals, facilitating the formation of triazole derivatives . The fluorine atom can also influence the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

4-Fluorobenzoic acid: Lacks the azido group but shares the fluorinated benzene ring structure.

2-Fluorobenzoic acid: Similar structure but with the fluorine atom in a different position.

4-Azidobenzoic acid: Contains the azido group but lacks the fluorine atom.

Uniqueness: 2-Azido-4-fluorobenzoic acid is unique due to the presence of both the azido and fluorine groups on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications .

Biologische Aktivität

2-Azido-4-fluorobenzoic acid (AFBA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The azido group is known for its versatility in chemical reactions, while the fluorine atom can enhance biological activity by influencing the compound's lipophilicity and metabolic stability. This article reviews the biological activities associated with AFBA, including its cytotoxicity, antimicrobial properties, and potential applications in drug development.

This compound has the following chemical structure:

- Molecular Formula : C7H5FN4O2

- Molecular Weight : 182.13 g/mol

Biological Activity Overview

The biological activities of AFBA have been investigated across various studies, highlighting its potential as an anticancer and antimicrobial agent.

Cytotoxicity

AFBA has demonstrated significant cytotoxic effects against several cancer cell lines. A study indicated that AFBA exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for cancer therapy.

In vitro assays revealed that AFBA induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

AFBA has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both gram-positive and gram-negative bacteria, as well as certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of AFBA can be attributed to its structural features. The presence of the azido group enhances reactivity, allowing for further derivatization to optimize efficacy. Fluorination at the para position is known to improve binding affinity to target proteins by enhancing lipophilicity.

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated AFBA's effects on HeLa cells, revealing a dose-dependent increase in apoptosis markers. The research highlighted the importance of further exploring AFBA derivatives for enhanced anticancer activity.

- Antimicrobial Efficacy : In another study, AFBA was tested against a panel of bacterial pathogens, demonstrating significant inhibition rates. The findings suggest that AFBA could be developed into a novel antimicrobial agent, particularly against resistant strains.

Eigenschaften

IUPAC Name |

2-azido-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-1-2-5(7(12)13)6(3-4)10-11-9/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTULIKFEWSZCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.